N-cycloheptyl-3,5-dimethoxybenzamide
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Overview
Description
N-cycloheptyl-3,5-dimethoxybenzamide: is an organic compound with the molecular formula C16H23NO3 It is characterized by a benzamide core substituted with two methoxy groups at the 3 and 5 positions and a cycloheptyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3,5-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and cycloheptylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid reacts with cycloheptylamine to form the desired benzamide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include:
Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Solvent Recovery Systems: To minimize waste and reduce costs.
Automated Monitoring: For precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of N-cycloheptyl-3,5-dimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cycloheptyl-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-cycloheptyl-3,5-dimethoxybenzamide exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The methoxy groups and the cycloheptyl moiety can influence its binding affinity and selectivity.
Chemical Reactivity: The electron-donating methoxy groups can activate the benzamide ring towards electrophilic substitution, while the cycloheptyl group can provide steric hindrance, affecting the overall reactivity.
Comparison with Similar Compounds
N-cycloheptyl-3,5-dimethoxybenzamide can be compared with other benzamide derivatives:
N-cyclohexyl-3,5-dimethoxybenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group. The difference in ring size can affect its steric properties and reactivity.
N-cycloheptyl-3,4-dimethoxybenzamide: Similar structure but with methoxy groups at the 3 and 4 positions. The position of the methoxy groups can influence the electronic properties of the benzamide ring.
These comparisons highlight the unique structural features of this compound, such as the specific positioning of the methoxy groups and the size of the cycloheptyl ring, which can significantly impact its chemical and biological properties.
Properties
IUPAC Name |
N-cycloheptyl-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-9-12(10-15(11-14)20-2)16(18)17-13-7-5-3-4-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXYKSVOXOCAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CCCCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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